molecular formula C17H12Cl5NO2 B3820879 N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide

N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide

Cat. No. B3820879
M. Wt: 439.5 g/mol
InChI Key: SQMLLHLVSIQKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCP-LA belongs to the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide is not fully understood. However, it has been shown to interact with multiple targets in the cell. N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In addition, N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been shown to interact with ion channels and receptors in the cell membrane, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification genes, which may contribute to its neuroprotective effects. N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. In addition, N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It has been extensively studied for its potential therapeutic applications and has been shown to possess a wide range of biological activities. However, there are also limitations to using N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide in lab experiments. N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide may have limited solubility in certain solvents, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further research is needed to investigate its potential anti-cancer properties and its potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide.

Scientific Research Applications

N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and anti-cancer properties. N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

N-[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl5NO2/c18-11-6-7-12(13(19)8-11)14(24)9-15(17(20,21)22)23-16(25)10-4-2-1-3-5-10/h1-8,15H,9H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMLLHLVSIQKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)C2=C(C=C(C=C2)Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide
Reactant of Route 3
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.